2-(3-Thiophen-2-yl-acryloyl)-benzoic acid

Intramolecular hydrogen bonding Conformational pre-organization ortho-substituted benzoic acids

2-(3-Thiophen-2-yl-acryloyl)-benzoic acid (CAS 2231654-85-4, molecular formula C₁₄H₁₀O₃S, molecular weight 258.29 g/mol) is a synthetic chalcone-type small molecule that combines three pharmacophoric modules: a thiophene ring, an α,β-unsaturated acryloyl ketone linker, and an ortho-substituted benzoic acid moiety. The SMILES notation O=C(O)c1ccccc1C(=O)C=Cc1cccs1 defines a scaffold in which the carboxylic acid is positioned ortho to the ketone carbonyl, enabling intramolecular hydrogen bonding that modulates the compound's conformation, acidity, and electrophilic reactivity relative to non-ortho or fragment analogs.

Molecular Formula C14H10O3S
Molecular Weight 258.29 g/mol
Cat. No. B12271331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Thiophen-2-yl-acryloyl)-benzoic acid
Molecular FormulaC14H10O3S
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)C(=O)O
InChIInChI=1S/C14H10O3S/c15-13(8-7-10-4-3-9-18-10)11-5-1-2-6-12(11)14(16)17/h1-9H,(H,16,17)/b8-7+
InChIKeyMNOBAOMAKHBFRL-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Thiophen-2-yl-acryloyl)-benzoic acid – CAS 2231654-85-4: Structural Identity and Research-Grade Procurement Overview


2-(3-Thiophen-2-yl-acryloyl)-benzoic acid (CAS 2231654-85-4, molecular formula C₁₄H₁₀O₃S, molecular weight 258.29 g/mol) is a synthetic chalcone-type small molecule that combines three pharmacophoric modules: a thiophene ring, an α,β-unsaturated acryloyl ketone linker, and an ortho-substituted benzoic acid moiety . The SMILES notation O=C(O)c1ccccc1C(=O)C=Cc1cccs1 defines a scaffold in which the carboxylic acid is positioned ortho to the ketone carbonyl, enabling intramolecular hydrogen bonding that modulates the compound's conformation, acidity, and electrophilic reactivity relative to non-ortho or fragment analogs [1]. The acryloyl α,β-unsaturated carbonyl functions as a potential Michael acceptor, making this scaffold structurally suited for covalent inhibitor design, while the thiophene contributes aromatic stacking capability and tunable electronic character distinct from phenyl-based chalcones [2].

Covalent inhibitor fragment
Michael acceptor warhead with ortho-acryloyl benzoic acid scaffold; thiophene moderates electrophilicity for targeted covalent inhibitor screening.
Cell differentiation probe
Reported monocytic differentiation induction phenotype; supports phenotypic screening in oncology or dermatology model systems.
Lead-like SAR baseline
Unsubstituted thiophene-chalcone core within fragment space; minimal functional groups facilitate systematic substituent scanning.

Why 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid Cannot Be Interchanged with In-Class Analogs Without Evidence


Within the thiophene-chalcone chemical space, small structural modifications produce large shifts in biological target engagement, physicochemical properties, and synthetic tractability. Compounds that superficially resemble 2-(3-thiophen-2-yl-acryloyl)-benzoic acid—such as 3-(thiophen-2-yl)acrylic acid, which lacks the benzoic acid moiety entirely, or 2-thiophen-2-yl-benzoic acid, which omits the acryloyl linker—are not functionally equivalent . The ortho-carboxylic acid group influences intramolecular hydrogen bonding with the adjacent ketone, altering both ground-state conformation and the electrophilicity of the Michael acceptor β-carbon [1]. Furthermore, benzothiophene-chalcone hybrids evaluated as cholinesterase inhibitors exhibit IC₅₀ values spanning from 20.8 µM to >120 µM depending on subtle substitution patterns, demonstrating that in-class compounds cannot be assumed interchangeable without target-specific quantitative comparators [2]. The absence of methoxy or other electron-donating substituents on the benzoic acid ring of this compound further differentiates its electronic profile from 2,4-dimethoxy analogs such as 2,4-dimethoxy-5-[3-(thiophen-2-yl)acryloyl]benzoic acid (CAS 62435-13-6) [3].

3-(Thiophen-2-yl)acrylic acid (fragment analog)
Lacks benzoic acid and ortho H-bond; ionization state and target fit may shift, altering membrane permeability and formulation behavior.
2-Thiophen-2-yl-benzoic acid (no acryloyl)
Absent Michael acceptor eliminates covalent engagement capacity; cannot substitute for studies requiring warhead reactivity.
2,4-Dimethoxy analog (CAS 62435-13-6)
Higher molecular weight, additional H-bond acceptors and methoxy metabolism liabilities shift lead-likeness and may confound SAR interpretation.

Quantitative Differentiation Evidence: 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid vs. Structural Analogs


Ortho-Carboxylic Acid Positioning Enables Intramolecular Hydrogen Bonding Absent in Meta/Para Isomers and Fragment Analogs

In 2-(3-thiophen-2-yl-acryloyl)-benzoic acid, the carboxylic acid group is positioned ortho to the ketone carbonyl of the acryloyl linker. This spatial arrangement enables a six-membered intramolecular hydrogen bond between the carboxylic acid proton and the ketone oxygen, a structural feature that is geometrically impossible in the hypothetical para- or meta-substituted isomers and is absent in comparator compounds that lack either the carboxylic acid group (e.g., 3-(thiophen-2-yl)acrylic acid, CAS 1124-65-8) or the ketone carbonyl (e.g., 2-thiophen-2-yl-benzoic acid, CAS 6072-49-7) . Infrared and computational studies on ortho-substituted benzoic acids by Fiedler et al. demonstrated that such intramolecular hydrogen bonds stabilize the neutral acid form, increasing the pKa by approximately 0.3–0.8 log units relative to the non-hydrogen-bonded para isomer, and rigidify the conformational ensemble [1]. For the target compound, this translates into a predicted pKa that is elevated compared to benzoic acid (pKa ~4.2) and to 3-(thiophen-2-yl)acrylic acid (predicted pKa ~3.9), though direct experimental pKa determination for this specific compound has not been published [2].

Ortho-COOH H-bond
Class-level inference
pKa ~4.3–4.9 (estimated, ortho-keto benzoic acid class) vs. pKa ~3.86 (3-thiopheneacrylic acid, no ortho H-bond)
Conformational restriction: −15 to −25 kJ/mol (class-level DFT)
Intramolecular H-bond alters ionization and rigidity, distinct from meta/para or fragment analogs; impacts membrane permeation and target binding context.
Experimental pKa not published; class-level estimates based on Fiedler et al. ortho-benzoic acid data.
Intramolecular hydrogen bonding Conformational pre-organization ortho-substituted benzoic acids

α,β-Unsaturated Acryloyl Linker Provides Michael Acceptor Electrophilicity Not Present in Saturated-Linker or Directly Coupled Analogs

The acryloyl moiety (C=C–C=O) in 2-(3-thiophen-2-yl-acryloyl)-benzoic acid functions as a conjugated Michael acceptor, wherein the β-carbon is electrophilic and capable of forming covalent adducts with cysteine thiols or other biological nucleophiles. This functional handle is entirely absent in 2-thiophen-2-yl-benzoic acid (CAS 6072-49-7), which lacks the vinyl linker and therefore cannot participate in covalent target engagement via Michael addition [1]. In the broader chalcone class, the electrophilicity of the β-carbon is modulated by the electronic character of the aryl/heteroaryl substituents; thiophene, being more electron-rich than phenyl, reduces β-carbon electrophilicity compared to phenyl-chalcones, potentially offering a more controlled, less promiscuous reactivity profile [2]. Benzothiophene-chalcone hybrids have demonstrated enzyme inhibition via this mechanism, with IC₅₀ values as low as 24.35 µM against butyrylcholinesterase, and covalent docking studies confirming the Michael acceptor role [3]. Although direct kinetic data (kinact/KI) for the target compound are not yet published, the presence of the thiophene-conjugated acryloyl group structurally differentiates it from non-covalent analogs and positions it as a candidate for targeted covalent inhibitor (TCI) development.

Michael acceptor reactivity
Class-level inference
Thiophene-conjugated acryloyl: β-carbon electrophilic (Michael acceptor) Reference class: benzothiophene-chalcone BChE IC₅₀ 24.35 µM (compound 5h)
Acryloyl linker enables covalent engagement; thiophene moderates electrophilicity vs phenyl-chalcones, potentially reducing promiscuous reactivity.
Direct kinact/KI for target compound not available; class reference from De Luca et al. (2024).
Covalent inhibitor design Michael acceptor electrophilicity thiophene-chalcone reactivity

Differentiation Arising from Cellular Activity in Proliferation Arrest and Monocytic Differentiation vs. Class-Level Cholinesterase Inhibition of Benzothiophene-Chalcone Analogs

Patent-associated descriptions indicate that 2-(3-thiophen-2-yl-acryloyl)-benzoic acid exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. In contrast, the closest structurally characterized analogs in the published literature—benzothiophene-chalcone hybrids—have been primarily profiled as cholinesterase inhibitors, with compound 5h showing BChE IC₅₀ = 24.35 µM and compound 5f showing AChE IC₅₀ = 62.10 µM [2]. This divergence in reported biological activity space suggests that the ortho-benzoic acid/acryloyl/thiophene scaffold engages distinct molecular targets compared to the benzothiophene-chalcone series. However, direct head-to-head comparative cellular assay data between the target compound and these analogs have not been published, and the patent-derived cellular activity description lacks quantitative EC₅₀ or IC₅₀ values, limiting the strength of this differentiation dimension [1].

Cell differentiation phenotype
Supporting evidence
Reported: arrests proliferation of undifferentiated cells; induces monocytic differentiation (patent-derived).
Activity profile diverges from cholinesterase-inhibiting benzothiophene-chalcone analogs, suggesting distinct target engagement space.
No quantitative EC₅₀ or head-to-head comparative data; in-house profiling advised before procurement commitment.
Cell differentiation Anti-proliferative activity Monocyte induction Target-activity divergence

Lower Molecular Weight and Reduced Hydrogen Bond Donor Count vs. 2,4-Dimethoxy-5-[3-(thiophen-2-yl)acryloyl]benzoic Acid for Lead-Like Property Optimization

2-(3-Thiophen-2-yl-acryloyl)-benzoic acid (MW = 258.29 g/mol, C₁₄H₁₀O₃S) possesses a substantially lower molecular weight than the dimethoxy-substituted analog 2,4-dimethoxy-5-[3-(thiophen-2-yl)acryloyl]benzoic acid (CAS 62435-13-6, MW = 318.3 g/mol, C₁₆H₁₄O₅S) . The target compound contains one hydrogen bond donor (carboxylic acid OH) and four hydrogen bond acceptors (two carbonyl oxygens, thiophene sulfur, carboxylic acid OH), compared to the dimethoxy analog which carries three HBDs and six HBAs due to the additional methoxy groups [1]. This places the target compound closer to lead-like physicochemical space (MW < 300, HBD ≤ 3, HBA ≤ 6) as defined by the rule-of-three fragment screening guidelines, whereas the dimethoxy analog exceeds the MW threshold and has a higher polar surface area that may limit membrane permeability [2]. The absence of methoxy substituents on the benzoic acid ring also eliminates potential sites for O-demethylation metabolism, which is a common clearance pathway for methoxy-containing aromatic compounds.

Lead-like properties
Cross-study comparable
MW 258.29, HBD 1, HBA 4 (within fragment space MW vs. dimethoxy analog MW 318.3, HBA 6 – exceeds lead-like threshold
Lower MW and fewer HBA provide optimization headroom; absence of methoxy groups avoids O-demethylation metabolism risks.
Fragment-based lead discovery fit per rule-of-three guidelines (Congreve et al., 2003).
Lead-likeness Physicochemical property comparison Drug-likeness optimization

Optimal Research and Procurement Application Scenarios for 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid


Fragment-Based Covalent Inhibitor Discovery Targeting Cysteine Proteases or Kinases

The compound's α,β-unsaturated acryloyl carbonyl functions as a low-molecular-weight Michael acceptor warhead suitable for fragment-based covalent inhibitor screening. Its MW of 258.29 g/mol falls within fragment-lead space, and the thiophene ring moderates β-carbon electrophilicity relative to phenyl-chalcones, potentially offering a balanced reactivity profile that avoids the promiscuous thiol reactivity observed with highly activated acrylamides . Procurement is recommended for laboratories building electrophilic fragment libraries screened by intact protein mass spectrometry or biochemical activity assays against cysteine-dependent targets.

Phenotypic Screening for Cell Differentiation and Anti-Proliferative Activity in Oncology or Dermatology Programs

Patent-associated data report that this compound arrests proliferation of undifferentiated cells and induces monocytic differentiation, suggesting utility in phenotypic screening campaigns for acute myeloid leukemia (AML) differentiation therapy or anti-psoriatic drug discovery [1]. Although quantitative EC₅₀ data are lacking, the qualitative differentiation-inducing phenotype diverges from the cholinesterase inhibition profile of benzothiophene-chalcone analogs, making this compound a mechanistically distinct entry for phenotype-first screening decks targeting cell fate modulation [2].

Reference Standard for Ortho-Acryloyl Benzoic Acid Scaffold in Medicinal Chemistry SAR Campaigns

As the simplest ortho-acryloyl-benzoic acid containing a thiophene heterocycle (no additional substituents on either aromatic ring), this compound serves as an ideal baseline reference for structure–activity relationship (SAR) studies. Its unsubstituted scaffold allows systematic introduction of substituents (halogens, methyl, methoxy, etc.) at defined positions to probe electronic and steric effects on biological activity, physicochemical properties, and covalent binding efficiency. Procurement of high-purity (>95%) material is recommended as a SAR anchor compound for medicinal chemistry optimization programs .

Computational Chemistry and Docking Studies for Michael Acceptor Reactivity Prediction

The compound's well-defined structure with a single Michael acceptor site and limited conformational flexibility (3 rotatable bonds) makes it suitable for DFT-level quantum mechanical calculations of β-carbon electrophilicity (LUMO energy, Fukui indices) and molecular docking studies . These computational investigations can benchmark the intrinsic reactivity of the thiophene-acryloyl warhead against phenyl- and furan-chalcone analogs, guiding the prioritization of scaffolds for covalent inhibitor design before committing to synthesis and biochemical testing.

Application
Selection Property
Validation Focus
Covalent fragment screening (cysteine targets)
Michael acceptor electrophilicity moderated by thiophene
Target engagement by intact MS or biochemical activity assay
Cell differentiation phenotypic screening
Reported monocytic differentiation induction
Confirm differentiation EC₅₀ in AML or dermatology model systems
SAR reference scaffold
Unsubstituted ortho-acryloyl thiophene core
Systematic substituent scanning for electronic/steric SAR
Computational reactivity benchmarking
Well-defined structure, limited conformational flexibility
DFT electrophilicity ranking vs phenyl/furan chalcone analogs
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